molecular formula C11H23N B2485712 (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine CAS No. 2248219-76-1

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine

Cat. No.: B2485712
CAS No.: 2248219-76-1
M. Wt: 169.312
InChI Key: VLCVICKMRMKCCF-YHMJZVADSA-N
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Description

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexyl ring substituted with two methyl groups at the 2-position and a propan-1-amine group at the 2-position of the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material, cyclohexane, undergoes a series of reactions to introduce the dimethyl groups at the 2-position. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Amination: The resulting 2,2-dimethylcyclohexane is then subjected to amination. This can be done using a reagent such as ammonia or an amine under high pressure and temperature conditions to introduce the propan-1-amine group at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be used to facilitate the reactions, and purification steps like distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the amine group into an alkyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkyl derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound to investigate the interactions of amines with biological targets.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system due to its amine functionality.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its unique structure makes it valuable for creating compounds with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The cyclohexyl ring provides steric bulk, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

    (2S)-2-(2,2-Dimethylcyclohexyl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.

    (2S)-2-(2,2-Dimethylcyclohexyl)butan-1-amine: Similar structure but with a butan-1-amine group instead of propan-1-amine.

    (2S)-2-(2,2-Dimethylcyclohexyl)methanamine: Similar structure but with a methanamine group instead of propan-1-amine.

Uniqueness: (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is unique due to its specific combination of a cyclohexyl ring with two methyl groups and a propan-1-amine group. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-(2,2-dimethylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCVICKMRMKCCF-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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